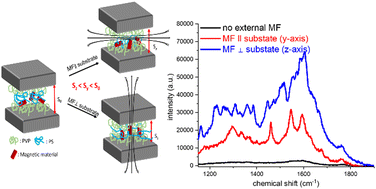Metal dimer nanojunction-magnetic material composites for magnetic field sensing†
Materials Horizons Pub Date: 2023-11-13 DOI: 10.1039/D3MH01694C
Abstract
Noble metal nanocrystals are used as high sensitivity optoelectronic sensors, such as surface-enhanced Raman scattering, SERS. The sensing performance of metal nanocrystals can be further improved by forming dimer nanojunctions with strong “plasmonic coupling”. Since the strength of “plasmonic coupling” is highly sensitive to the sub-nanoscale spacing between plasmonic nanocrystals in nanojunctions, nanojunctions can be used to detect external stimuli that can change the spacing of nanocrystals in the nanojunction and thus change the sensitivity of the Raman scattering spectrum. Here, we utilize this principle to detect the direction and strength of an external magnetic field (MF) using dimer nanojunctions surrounded by magnetic materials as a sensing platform. The results reveal that the changes in nanocrystal spacing in the nanojunction are caused by the rearrangement of the magnetic material under an external MF, which strongly depends on the interaction between the magnetic material and the ligands on the nanocrystal surface and the steric repulsion generated by the ligand configuration on the nanocrystal surface. Compared with the Raman spectrum without an external MF, the enhancement factors of the Raman scattering spectrum under an external MF can reach up to ∼900%, which makes dimer nanojunctions with magnetic materials suitable for “magnetic field” sensing applications.


Recommended Literature
- [1] Syntheses, crystal and molecular structures, and properties of some new phenylmercury(ii) dithiolate complexes†
- [2] Visualising the equilibrium distribution and mobility of organic contaminants in soil using the chemical partitioning space†
- [3] Efficient hydrolysis of cellulose into glucose over sulfonated polynaphthalene (SPN) and rapid determination of glucose using positive corona discharge ion mobility spectrometry†
- [4] Highly efficient removal of organic pollutants by ultrahigh-surface-area-ethynylbenzene-based conjugated microporous polymers via adsorption–photocatalysis synergy†
- [5] Correction: CCL01, a novel formulation composed of Cuscuta seeds and Lactobacillus paracasei NK112, enhances memory function via nerve growth factor-mediated neurogenesis
- [6] Cu1.5Mn1.5O4 spinel: a novel anode material for lithium-ion batteries†
- [7] Weaving an infinite 3-D supramolecular network via AuI⋯AuIII aurophilicity and C–H⋯Cl hydrogen bonding†
- [8] Photometric determination of cationic surfactants
- [9] Honeycomb-like single-wall carbon nanotube networks†
- [10] Host–guest energetic materials constructed by incorporating oxidizing gas molecules into an organic lattice cavity toward achieving highly-energetic and low-sensitivity performance†

Journal Name:Materials Horizons
Research Products
-
CAS no.: 14517-44-3
-
CAS no.: 17117-21-4









